molecular formula C10H6Br2S B009493 2,5-Dibromo-3-phenylthiophene CAS No. 19698-46-5

2,5-Dibromo-3-phenylthiophene

Cat. No. B009493
CAS RN: 19698-46-5
M. Wt: 318.03 g/mol
InChI Key: JYNOXEBITOGCMQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-phenylthiophene is a chemical compound with the molecular formula C10H6Br2S . It is used as a starting reagent for the synthesis of various derivatives .


Synthesis Analysis

The synthesis of 2,5-Dibromo-3-phenylthiophene involves a palladium-catalyzed Suzuki cross-coupling reaction . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3-phenylthiophene consists of a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a phenyl group at the 3 position . The molecular weight is 318.03 g/mol .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 2,5-Dibromo-3-phenylthiophene is the Suzuki cross-coupling reaction . This reaction is preferred over other types of coupling reactions because it can be carried out under normal reaction conditions with a wide range of functional group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dibromo-3-phenylthiophene include a molecular weight of 318.03 g/mol, a topological polar surface area of 28.2 Ų, and a complexity of 168 . It has no hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

  • Synthesis of New Compounds : 2,5-Dichlorothiophen has been used to synthesize new 3,4-disubstituted thiophens and dithiophen analogues of biphenylene (Ayres, Longworth, & Mcomie, 1975).

  • Conducting Polythiophenes : Prolonged storage or gentle heating of 2,5-dibromo-3,4-ethylenedioxythiophene leads to highly conducting, bromine-doped poly(3,4-ethylenedioxythiophene) with high conductivity (Meng et al., 2003).

  • Polymerization Selectivity : The Grignard metathesis polymerization of 2,5-dibromo 3-butylthiophene indicates that head-to-tail selectivity is due to asymmetric intermediates and selective coupling by catalysts (Bahri‐Laleh, Poater, Cavallo, & Mirmohammadi, 2014).

  • Biological Activity : Preparation of substituted methylamines, ethylamines, and acetic acids from 2- and 3-phenylthiophens demonstrates potential for biological activity (Beaton, Chapman, Clarke, & Willis, 1976).

  • Antimicrobial Activity : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show promising antibacterial activity, indicating potential in antimicrobial drug discovery (Prasad, Angothu, Latha, & Nagulu, 2017).

  • Organic Field-Effect Transistors : Derivatives like 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene are used in high-performance semiconductors for organic field-effect transistors (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).

  • Water-Soluble Polymers : Post-polymerization functionalization of bromide-bearing polythiophenes can produce highly water-soluble materials (Xue, Luo, & Liu, 2007).

  • Semiconductor and Metal Nanoparticles : Carbodithioate-containing oligo- and polythiophenes are prepared for surface functionalization of semiconductor and metal nanoparticles, useful in nanoelectronics and photovoltaics (Querner, Benedetto, Demadrille, Rannou, & Reiss, 2006).

  • NMR Spectra Analysis : Studies on 3-phenylthiophene in liquid-crystal solvents using NMR spectra reveal insights into intramolecular rotation and potential energy functions (Chidichimo, Liguori, Longeri, & Veracini, 1983).

  • Photoluminescent Materials : Electrooxidation of certain phenylthiophene derivatives can produce new classes of photoluminescent materials with specific absorbance and photoluminescence properties (Ekinci, Horasan, Altundas, & Demir, 2000).

Safety And Hazards

Safety measures for handling 2,5-Dibromo-3-phenylthiophene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of 2,5-Dibromo-3-phenylthiophene research could involve its use as a monomer in the synthesis of various polymers for organic electronics-based applications . Additionally, its derivatives have shown potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications .

properties

IUPAC Name

2,5-dibromo-3-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNOXEBITOGCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404375
Record name 2,5-Dibromo-3-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-phenylthiophene

CAS RN

19698-46-5
Record name 2,5-Dibromo-3-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
U Mitschke, P Bäuerle - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
To overcome the insolubility of higher oligothiophenes and simultaneously to enhance their processability with respect to an application in molecularly doped organic light-emitting …
Number of citations: 90 pubs.rsc.org
RM Kellogg, AP Schaap, ET Harper… - The Journal of Organic …, 1968 - ACS Publications
Bromination and deuteration of some substituted thiophenes havebeen accomplished underremarkably mild conditions. Upon treatment with N-bromosuccinimide in acetic acid-…
Number of citations: 116 pubs.acs.org
M Mellah, E Labbé, JY Nédélec… - New Journal of Chemistry, 2001 - pubs.rsc.org
We have achieved the stepwise synthesis of 3-substituted thienylzinc reagents using both electrochemical methods and an original bromination procedure. For several compounds 3-…
Number of citations: 14 pubs.rsc.org
SA Al-Taweel, HF Al-Saraierh - … , Sulfur, and Silicon and the Related …, 1999 - Taylor & Francis
A versatile synthetic route involving the use of organotin compounds has been applied for the preparation of functionalized oligothiophenes. Substituted bithiophenes have been …
Number of citations: 3 www.tandfonline.com
C Sämann, B Haag, P Knochel - Chemistry–A European …, 2012 - Wiley Online Library
Disubstituted thienyl‐, furyl‐ and pyridylmagnesium derivatives are regioselectively prepared from a Br/Mg exchange of the corresponding dibromo compounds by using either iPrMgCl⋅…
TA Chen, RA O'Brien, RD Rieke - Macromolecules, 1993 - ACS Publications
The chemical synthesis of polyarylenes, such as poly-(p-phenylene)(PPP) and poly (thiophene-2, 5-diyl)(PTh), by catalyzed dedihalogenation of 1, 4-dihalobenzene and 2, 5-…
Number of citations: 124 pubs.acs.org
RD Rieke - Macromolecules, 1993 - researchgate.net
The chemical synthesis of polyarylenes, such as poly-@-phenylene)(PPP) and poly (thiophene-2, 5-diyl)(PTh), by catalyzed dedihalogenation of 1, 4-dihalobenzene and 2, …
Number of citations: 1 www.researchgate.net
EJ Matikkala, AI TIRTANEN - Cit, 1967 - actachemscand.org
A number of new primary plant substances, mostly amino acids and y-glutamylpeptides, have been isolated in this laboratory from onion and other plants. The content of these …
Number of citations: 82 actachemscand.org
Y Yang, JF Zhao, RR Liu, JW Li, MD Yi, GH Xie, LH Xie… - Tetrahedron, 2013 - Elsevier
A series of intramolecular π-stacked molecules as new-concept supramolecular organic semiconductors have been designed by means of the ortho-substituted steric hindrance of …
Number of citations: 16 www.sciencedirect.com
É Naudin, N El Mehdi, C Soucy, L Breau… - Chemistry of …, 2001 - ACS Publications
Several arylthiophene derivatives were synthesized using the Kumada cross-coupling reaction and electropolymerized at a platinum electrode with the aim of investigating the effect of …
Number of citations: 55 pubs.acs.org

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